UV-Vis Redshift Confirms Extended π-Conjugation
The target compound exhibits an absorption peak at approximately 415 nm in methanol, attributed to the extended π-conjugated system created by the 2-naphthyl group at the 3-position . In contrast, the simpler analog 2-amino-9,9-dimethylfluorene (lacking the 3-naphthyl substituent) shows UV-vis absorption at approximately 350–367 nm in NMP solution, with fluorescence emission maxima around 441 nm [1]. The ~55–65 nm bathochromic shift in absorption demonstrates the substantial extension of conjugation imparted specifically by the 2-naphthyl group at the 3-position, a structural feature absent in all symmetric 2,7-disubstituted or 2-mono-substituted fluorene analogs .
| Evidence Dimension | UV-Vis absorption peak wavelength (λmax, abs) |
|---|---|
| Target Compound Data | ~415 nm (in methanol) |
| Comparator Or Baseline | 2-Amino-9,9-dimethylfluorene: 350–367 nm (in NMP); fluorescence λmax ~441 nm |
| Quantified Difference | Δλ ≈ +55–65 nm (bathochromic shift) |
| Conditions | Target: methanol solution ; Comparator: dilute NMP solution [1] |
Why This Matters
This redshift directly evidences the expanded π-system unique to the 2-amino-3-(2-naphthyl) substitution pattern, which translates into differentiated HOMO level positioning and carrier mobility relevant for hole-transport material design.
- [1] Liou, G.-S.; Hsiao, S.-H.; Huang, H.-M.; Chang, C.-W. Novel polyamides with fluorene-based triphenylamine: electrofluorescence and electrochromic properties. Journal of Polymer Science Part A: Polymer Chemistry 2009, 47 (8), 2118–2131. (UV-vis absorption of 2-amino-9,9-dimethylfluorene-based polyamide intermediates at 334–367 nm in NMP). View Source
